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molecular formula C19H21N5O2 B046924 Pirenzepine CAS No. 28797-61-7

Pirenzepine

Cat. No. B046924
M. Wt: 351.4 g/mol
InChI Key: RMHMFHUVIITRHF-UHFFFAOYSA-N
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Patent
US04594190

Procedure details

A solution of 11-(2-chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one (5 g) and N,N'-dimethylpiperazine (4 g) in acetonitrile (100 ml) was heated to reflux for 2 hours. The mixture was evaporated and the residue, crystallized from methanol, yielded 3 g (42.9%) of 11-[2-(4-methylpiperazin-1-yl)-acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one N1 -chloromethylate melting at 198°-200° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([N:5]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[C:9](=[O:16])[NH:8][C:7]2[CH:17]=[CH:18][CH:19]=[N:20][C:6]1=2)=[O:4].[CH3:21][N:22]1[CH2:27][CH2:26][N:25](C)[CH2:24][CH2:23]1>C(#N)C>[CH3:21][N:22]1[CH2:27][CH2:26][N:25]([CH2:2][C:3]([N:5]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[C:9](=[O:16])[NH:8][C:7]3[CH:17]=[CH:18][CH:19]=[N:20][C:6]2=3)=[O:4])[CH2:24][CH2:23]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClCC(=O)N1C2=C(NC(C3=C1C=CC=C3)=O)C=CC=N2
Name
Quantity
4 g
Type
reactant
Smiles
CN1CCN(CC1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue, crystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)CC(=O)N1C2=C(NC(C3=C1C=CC=C3)=O)C=CC=N2
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 42.9%
YIELD: CALCULATEDPERCENTYIELD 49.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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